molecular formula C7H8N2O3 B2573527 5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione CAS No. 36980-85-5

5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B2573527
CAS RN: 36980-85-5
M. Wt: 168.152
InChI Key: OYKQQRQCAQEWSH-UHFFFAOYSA-N
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Description

5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione, or 5AM2P, is an organic compound composed of five carbon atoms, six hydrogen atoms, one acetyl group, one methyl group, and two oxygen atoms. It is a derivative of pyrimidine, which is an aromatic heterocyclic compound composed of six carbon atoms and four nitrogen atoms. 5AM2P is a small molecule, which makes it a promising candidate for use in drug design and development.

Scientific Research Applications

Synthesis and Chemical Properties

5-Acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione and its derivatives have been a subject of interest in chemical synthesis. Studies have shown the preparation of various derivatives through bromination, yielding bromosubstituted pyrimidinedione derivatives with unique properties (Kinoshita et al., 1992). Another research demonstrated the synthesis of new functionalized 2(1H)-pyrimidinethiones from diacetylketene N,S-acetals and isothiocyanates, further expanding the chemical repertoire of pyrimidinedione derivatives (Dorokhov et al., 2003). Additionally, the thermal reactions of certain pyrimidinedione derivatives with electron-deficient olefins have been explored, revealing insights into their reaction profiles (Noguchi et al., 1991).

Biological and Pharmacological Potential

The biological and pharmacological applications of pyrimidinedione derivatives have been explored in various contexts. For instance, the structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors have been studied, indicating their potential in antiviral therapy (Buckheit et al., 2007). Additionally, pyrimidinediones have been incorporated into the synthesis of new pyridothienopyrimidines and pyridothienotriazines, with some of these compounds showing antimicrobial activities (Abdel-rahman et al., 2002). This highlights the diverse therapeutic potential of these compounds.

New Compound Synthesis and Applications

In recent years, there has been an emphasis on synthesizing new compounds using pyrimidinedione derivatives as a base. Studies include the synthesis of isoxazolyl pyrimidine diones & isoxazolyl thiazolidinones for potential biological activity evaluation (Rajanarendar et al., 2003). Moreover, research has been conducted on synthesizing new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine, further expanding the chemical applications of pyrimidinediones (Komkov et al., 2014).

properties

IUPAC Name

5-acetyl-1-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4(10)5-3-9(2)7(12)8-6(5)11/h3H,1-2H3,(H,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKQQRQCAQEWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=O)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione

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